molecular formula C10H11FO3 B1304782 2-Fluoro-4-isopropoxybenzoic acid CAS No. 289039-81-2

2-Fluoro-4-isopropoxybenzoic acid

Cat. No. B1304782
M. Wt: 198.19 g/mol
InChI Key: LFYMPARUPZDGHJ-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

To a mixture of methyl 2-fluoro-4-hydroxy-benzoate (2.1 g, 12.4 mmol), potassium carbonate (6.8 g, 49.5 mmol) in dry DMF (13 mL) was added 2-iodopropane (2.5 mL, 24.8 mmol) and the reaction mixture was heated at 60° C. for 2 hours. The reaction was cooled and diluted with ether (50 mL) and filtered over Celite®. The filtrate was washed sequentially with water (3×25 mL) and brine solution (25 mL). The organic layer was separated and dried over MgSO4 and solvent was concentrated in vacuo to give a residue which was purified by silica gel column chromatography using 5-45% EtOAc/hexanes to give methyl 2-fluoro-4-isopropoxybenzoate as a colorless oil (2.2 g, 83%). To a solution of methyl 2-fluoro-4-isopropoxybenzoate (2.2 g, 10.3 mmol) in THF (5.5 mL) was added a suspension of lithium hydroxide (0.9 g, 37.1 mmol) in water (5.5 mL). The reaction mixture was stirred at 70° C. for 2 hours. The reaction mixture was cooled to room temperature and the excess LiOH was removed by filtration. The filtrate was diluted with water (9 ml), and washed with ether (2×5 mL). The aqueous layer was separated and cooled to 0° C. and the pH was adjusted to pH 2 by addition of 6 M HCl solution. The aqueous layer was extracted with EtOAc (3×30 mL). The organics were separated and washed sequentially with water and brine. The organic layer was separated, dried and concentrated in vacuo to give 2-fluoro-4-isopropoxy-benzoic acid (2.45 g, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.98 (t, J=8.8 Hz, 1H), 6.69 (ddd, J=15.1, 10.9, 2.0 Hz, 2H), 4.63 (dt, J=12.1, 6.0 Hz, 1H), 1.39 (d, J=6.1 Hz, 6H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([O:12][CH:13]([CH3:15])[CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Li+]>C1COCC1.O>[F:1][C:2]1[CH:11]=[C:10]([O:12][CH:13]([CH3:15])[CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)OC(C)C
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the excess LiOH was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (9 ml)
WASH
Type
WASH
Details
washed with ether (2×5 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
the pH was adjusted to pH 2 by addition of 6 M HCl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed sequentially with water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 120%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.